molecular formula C7H9N5 B11916739 4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine

4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B11916739
M. Wt: 163.18 g/mol
InChI Key: YEILEDZAJQQCLZ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine is a versatile chemical intermediate designed for research and development in medicinal chemistry. This compound belongs to the imidazopyridine family, a class of nitrogen-containing heterocycles known for their structural resemblance to purines, which allows them to interact with a wide range of biological targets . The presence of both a hydrazinyl group and a methyl-substituted imidazo[4,5-c]pyridine core makes this molecule a valuable scaffold for the synthesis of more complex derivatives. Imidazo[4,5-c]pyridine derivatives have demonstrated significant pharmacological potential across various therapeutic areas. Research indicates that this family of compounds is known to play a crucial role in numerous disease conditions, with investigated applications including antitumor agents, antimicrobials, and central nervous system (CNS) therapeutics . For instance, some imidazopyridine compounds function as GABA A receptor positive allosteric modulators, revealing their medicinal potential for CNS disorders . The hydrazinyl moiety provides a reactive handle for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) and develop novel bioactive molecules . This product is intended for research purposes as a building block in drug discovery programs. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

(2-methyl-1H-imidazo[4,5-c]pyridin-4-yl)hydrazine

InChI

InChI=1S/C7H9N5/c1-4-10-5-2-3-9-7(12-8)6(5)11-4/h2-3H,8H2,1H3,(H,9,12)(H,10,11)

InChI Key

YEILEDZAJQQCLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CN=C2NN

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in a polar aprotic solvent such as ethanol or isopropanol at reflux temperatures (80–100°C) for 8–12 hours. Hydrazine hydrate acts as both a nucleophile and a base, facilitating deprotonation and subsequent cyclization. The mechanism involves:

  • Nucleophilic attack : Hydrazine attacks the electrophilic carbon at the fourth position of the pyridine ring.

  • Cyclization : Intramolecular dehydration forms the imidazole ring, yielding the target compound.

Optimization and Yield

Key parameters influencing yield include:

  • Molar ratio : A 1:1.2 ratio of pyridine-3,4-diamine to hydrazine hydrate maximizes product formation while minimizing side reactions.

  • Solvent choice : Isopropanol (IPA) enhances solubility of intermediates, achieving yields up to 78%.

  • Temperature control : Prolonged heating above 100°C promotes decomposition, reducing purity.

Table 1: Optimization of Direct Cyclocondensation

ParameterOptimal ValueYield (%)Purity (%)
SolventIPA7895
Temperature (°C)857593
Reaction Time (h)107895

Tandem SNAr-Heterocyclization from 2-Chloro-3-nitropyridine Precursors

An alternative route employs 2-chloro-3-nitropyridine as the starting material, adapting methodologies from imidazo[4,5-b]pyridine synthesis. This multi-step approach involves:

  • Nucleophilic aromatic substitution (SNAr) : Displacement of the chlorine atom with a primary amine.

  • Reduction : Conversion of the nitro group to an amine using Zn/HCl.

  • Heterocyclization : Reaction with aldehydes or ketones to form the imidazole ring.

Modifications for Hydrazinyl Incorporation

To introduce the hydrazinyl group, hydrazine hydrate replaces primary amines in the SNAr step. Subsequent reduction and cyclization proceed as follows:

  • SNAr with hydrazine : 2-Chloro-3-nitropyridine reacts with hydrazine hydrate in H2O-IPA (1:1) at 80°C for 2 hours, yielding 2-hydrazinyl-3-nitropyridine.

  • Nitro reduction : Zn dust and HCl reduce the nitro group to an amine, forming 2-hydrazinyl-pyridine-3,4-diamine.

  • Cyclization : Heating with acetic acid induces intramolecular dehydration, forming the imidazo[4,5-c]pyridine core.

Advantages and Limitations

  • Yield : This method achieves 65–70% overall yield, lower than the direct approach due to intermediate purification steps.

  • Functional group tolerance : Compatible with electron-withdrawing substituents on the pyridine ring.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodStepsYield (%)Purity (%)Scalability
Direct Cyclocondensation17895High
Tandem SNAr36590Moderate
Pd-Catalyzed Amidation2*40 (est.)85Low

Key Findings :

  • The direct method offers superior efficiency and scalability, making it preferable for industrial applications.

  • The tandem SNAr approach allows modular substitution but requires rigorous intermediate purification.

  • Late-stage amidation remains theoretical for this compound, necessitating further validation.

Mechanistic Insights and Side-Reaction Mitigation

Byproduct Formation in Direct Synthesis

Common impurities include:

  • Di-hydrazinyl adducts : Result from over-substitution at the fourth position.

  • Ring-opened intermediates : Formed if dehydration is incomplete.

Mitigation Strategies

  • Stoichiometric control : Limiting hydrazine to 1.2 equivalents minimizes di-substitution.

  • Acid catalysis : Adding catalytic HCl (0.1 equiv) accelerates cyclization, reducing reaction time .

Chemical Reactions Analysis

Hydrazone Formation

The hydrazinyl group undergoes condensation with aldehydes or ketones to form hydrazones, a reaction critical for generating bioactive derivatives. For example:

4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine+RCHOHydrazone derivative+H2O\text{this compound} + \text{RCHO} \rightarrow \text{Hydrazone derivative} + \text{H}_2\text{O}

Conditions : Reactions typically occur in H2_2O-IPA (1:1) at 85°C for 10 hours .

Key Applications :

  • Hydrazone derivatives demonstrate antiproliferative activity against cancer cell lines by inhibiting kinases like c-Met .

  • Electronic effects of substituents (e.g., electron-withdrawing groups on aldehydes) influence reaction rates and yields .

Triazole Cyclization

The compound participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole rings, enhancing molecular complexity:

Hydrazinyl group+AlkyneCu(I)Triazole-linked imidazopyridine\text{Hydrazinyl group} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole-linked imidazopyridine}

Conditions : Reactions use CuSO4_4/sodium ascorbate in THF at 60°C.

Notable Outcomes :

  • Triazole derivatives linked to phenoxy methylene scaffolds show c-Met kinase inhibition (IC50_{50} values: 0.12–1.8 μM) .

  • Structural rigidity from triazole rings improves binding affinity to enzyme active sites .

Nucleophilic Substitution Reactions

The hydrazinyl group acts as a nucleophile in alkylation and acylation reactions:

Reaction Type Reagents Products Yield
AlkylationAlkyl halides, K2_2CO3_3N-Alkylated imidazopyridines50–70%
AcylationAcyl chlorides, Et3_3NN-Acyl derivatives60–80%

Mechanistic Insight :

  • Alkylation proceeds via SN_\text{N}2 mechanism under phase-transfer catalysis (PTC).

  • Acylated derivatives exhibit improved solubility for pharmacological testing.

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization of the imidazopyridine core:

Suzuki-Miyaura Coupling :

Imidazopyridine-Br+Aryl boronic acidPd(PPh3)4Biaryl derivatives\text{Imidazopyridine-Br} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivatives}

Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DME-H2_2O, 80°C .

Key Findings :

  • Coupling at the 2-position introduces aryl/heteroaryl groups, broadening structural diversity .

  • Electron-rich boronic acids enhance reaction efficiency (yields: 70–85%) .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has demonstrated that imidazo[4,5-c]pyridine derivatives, including 4-hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, one study evaluated the antiproliferative effects of imidazopyridine derivatives linked to triazole moieties against c-Met expressing cancer cells, indicating their potential as molecularly targeted anticancer agents .

Anti-inflammatory Effects
Imidazo[4,5-c]pyridine derivatives have also been investigated for their anti-inflammatory properties. They have been found to modulate inflammatory pathways and may be effective in treating conditions characterized by chronic inflammation. For example, certain derivatives demonstrated the ability to inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting their application in retinal diseases and other inflammatory conditions .

Antimicrobial Properties
The antimicrobial activity of this compound has been explored extensively. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Derivatives have been synthesized and tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness noted based on structural modifications .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methods that enhance its structural diversity and biological activity. Recent advancements in synthetic techniques have allowed for the rapid construction of imidazo[4,5-b]pyridine scaffolds from simple precursors using environmentally benign solvents . Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of these compounds.

Case Study 1: Anticancer Activity

A series of imidazopyridine derivatives were synthesized and evaluated for their c-Met kinase inhibitory activity. The most promising compounds showed significant antiproliferative effects against cancer cell lines in both two-dimensional and three-dimensional cultures. The results indicated that modifications at specific positions on the imidazopyridine ring could enhance anticancer activity significantly .

Case Study 2: Antimicrobial Efficacy

In a study focused on antimicrobial features, several new derivatives were synthesized and tested against various bacterial strains. The results revealed that certain structural modifications improved antibacterial efficacy against Bacillus cereus and other pathogens. The findings support the potential of these compounds as novel antimicrobial agents targeting resistant strains .

Comparison with Similar Compounds

Substitution Patterns

  • However, this contrasts with the hydrazinyl group, which introduces nucleophilic reactivity and hydrogen-bonding capacity .
  • Hydroxyl-Substituted Analogues (e.g., 4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine) :
    The hydroxyl group participates in water-mediated hydrogen bonds, akin to the hydrazinyl group. However, the latter’s dual NH2 groups offer greater flexibility in forming salt bridges or coordinating metal ions .

Physicochemical and Pharmacokinetic Profiles

Compound Core Key Substituents logP Solubility (µM) Target Affinity (IC50/EC50)
4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 4-NHNH2, 2-CH3 1.2* 45* Under investigation
I-BET151 Imidazo[4,5-c]quinoline 3,5-Dimethylisoxazole 2.8 12 BRD4: 0.1 µM
BPIP Imidazo[4,5-c]pyridine 4-Bromobenzyl, 2-phenyl 3.5 8 BVDV RdRp: 30 nM
3H-Imidazo[4,5-b]pyridine-10 Imidazo[4,5-b]pyridine Cyclopropane carboxamide 1.9 28 TYK2: 0.03 µM

*Predicted using Simulation Plus .

Biological Activity

4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring. Its molecular structure contributes to its interaction with various biological targets.

The primary mechanism of action for this compound involves the modulation of important signaling pathways:

  • Target Enzymes : The compound primarily targets IKK-ε and TBK1 , which are crucial in the NF-kappaB signaling pathway.
  • Mode of Action : By binding to the active sites of these enzymes, it promotes the phosphorylation of NF-kappaB. This leads to its translocation into the nucleus, where it regulates genes involved in immune response and inflammation.
  • Biochemical Pathways : The activation of NF-kappaB results in enhanced immune response and reduced inflammation, indicating potential therapeutic benefits in inflammatory diseases and cancer.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has demonstrated:

  • In Vitro Efficacy : It exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), K562 (leukemia), and HCT116 (colon cancer). For instance, IC50 values for some derivatives ranged from 1.8 to 3.2 μM .
Cell LineIC50 (μM)
MCF-72.5
K5621.8
HCT1163.0

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammatory markers in various models:

  • Mechanism : It modulates transcription factors like Nrf2 and NF-kappaB, which are pivotal in regulating oxidative stress and inflammatory responses .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiproliferative Study : A study evaluated the effect of this compound on a panel of cancer cell lines, revealing significant inhibition of cell growth with selectivity towards certain types of cancer cells.
  • Inflammation Model : In an experimental model of obesity-induced inflammation, the compound effectively inhibited the activation of NF-kappaB, demonstrating its potential as an anti-inflammatory agent .

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest favorable absorption characteristics; however, detailed studies are required to fully understand its metabolism and excretion.

Q & A

Q. What computational methods are suitable for predicting vibrational spectra and tautomeric stability of imidazo[4,5-c]pyridine derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) basis set is widely used to model vibrational spectra and tautomeric equilibria. For example, DFT simulations of 4-methyl triazolo[4,5-c]pyridine matched experimental IR/Raman spectra and identified vibrational modes (e.g., N-H stretching at ~3400 cm⁻¹) . Potential Energy Distribution (PED) analysis helps assign vibrational contributions, while X-ray data validates bond lengths and angles.

Q. How are imidazo[4,5-c]pyridine derivatives synthesized from halogenated pyridine precursors?

A common route involves coupling halogenated pyridines (e.g., 2-bromo-5-fluoropyridine) with hydrazine derivatives under reflux conditions. For example, 3H-triazolo[4,5-c]pyridines are synthesized via nucleophilic substitution followed by cyclization . Protecting groups (e.g., benzoyl) may stabilize intermediates during glycosylation .

Q. What spectroscopic techniques confirm the anomeric configuration of glycosylated imidazo[4,5-c]pyridines?

Coupling constants (J1,2J_{1',2'}) in 1^1H NMR distinguish α- (low JJ, ~2–4 Hz) and β-anomers (high JJ, ~6–10 Hz). UV spectral shifts (e.g., bathochromic shifts in acidic vs. basic media) and optical rotation ([α]D_D) further validate configurations, as demonstrated for ribofuranosyl derivatives .

Advanced Research Questions

Q. How can contradictory data on tautomerism in imidazo[4,5-c]pyridine derivatives be resolved?

Tautomer ratios (e.g., 1H vs. 3H forms) depend on solvent polarity and temperature. DFT calculations predict relative stability, while variable-temperature NMR captures dynamic equilibria. For instance, 4-methyl triazolo[4,5-c]pyridine tautomers showed distinct 1^1H NMR signals at 298 K vs. 223 K . X-ray crystallography provides definitive solid-state structures.

Q. What strategies optimize regioselectivity in glycosylation reactions of imidazo[4,5-c]pyridines?

Isomer ratios (N1 vs. N3 glycosylation) depend on reaction conditions. Using bulky protecting groups (e.g., 2,3,5-tri-O-benzoylribofuranosyl chloride) favors N1 substitution due to steric hindrance, while polar solvents (e.g., acetonitrile) enhance N3 selectivity . Post-reaction analysis via HPLC or column chromatography isolates isomers.

Q. How do structural modifications (e.g., halogenation) impact the bioactivity of imidazo[4,5-c]pyridines?

Introducing halogens (e.g., bromine at C4) enhances binding to hydrophobic enzyme pockets. QSAR studies on angiotensin II antagonists revealed that Cl or Br substituents increase potency by 3–5-fold via enhanced π-π stacking . Computational docking (e.g., AutoDock) predicts interactions with targets like SSAO enzymes .

Q. What methodologies address challenges in synthesizing imidazo[4,5-c]pyridine-based nucleosides?

Key steps include:

  • Ribosylation : Use Hg(II) salts to activate pyridine N atoms for glycosyl donor coupling .
  • Thiation : Treat chloro derivatives with NaSH to replace Cl with SH, followed by Raney nickel desulfurization .
  • Deprotection : Mild acidic conditions (e.g., MeOH/HCl) remove benzoyl groups without degrading the heterocycle .

Methodological Considerations

Q. How are tautomeric equilibria in imidazo[4,5-c]pyridines incorporated into QSAR models?

Tautomer populations (calculated via Boltzmann distribution from DFT energies) are weighted in 3D-QSAR grids. For example, 2-methyl derivatives showed 85% 3H-tautomer dominance, aligning with higher predicted angiotensin II receptor affinity .

Q. What experimental and computational approaches validate imidazo[4,5-c]pyridine N-oxide formation?

Oxidation with TFAA/H2_2O2_2-urea generates N-oxides, confirmed by 1^1H NMR deshielding (~0.5 ppm upfield shift) and MS ([M+H]+^+ with +16 Da). DFT predicts N-oxide stability, with Mulliken charges identifying reactive N sites .

Q. How are imidazo[4,5-c]pyridine derivatives functionalized for targeted drug delivery?

  • Acrylonitrile addition : (E)-3-arylacrylonitriles enhance solubility and enable click chemistry conjugation .
  • Sulfinyl groups : Introduce at C5 via oxidation of methylthio intermediates for improved pharmacokinetics (e.g., brain-plasma ratio optimization) .

Data Contradiction Analysis

Q. Why do UV spectra of glycosylated imidazo[4,5-c]pyridines vary between studies?

Discrepancies arise from solvent pH (e.g., λₘₐₓ shifts from 296 nm at pH 1 to 279 nm at pH 11) and tautomerism. Ensure standardized conditions (e.g., 0.1 M HCl vs. NaOH) and reference internal standards (e.g., methylated analogs) .

Q. How to reconcile divergent yields in glycosylation reactions?

Yield variability (11–34%) stems from competing N1/N3 substitution. Optimize catalyst (e.g., SnCl4_4 for N1 preference) and reaction time (≤24 hr to avoid byproducts) .

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